molecular formula C20H13FN4O2 B11558704 2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine

2-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine

Cat. No.: B11558704
M. Wt: 360.3 g/mol
InChI Key: RESKIAYWBUQLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of Schiff Base: The final step involves the condensation of the benzimidazole derivative with an aldehyde or ketone containing the nitrophenyl group to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups with different core structures.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups attached to various cores.

Uniqueness

N-[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(3-nitrophenyl)methylidene]amine is unique due to the combination of its benzimidazole core, fluorophenyl group, and nitrophenyl group

Properties

Molecular Formula

C20H13FN4O2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H13FN4O2/c21-15-6-4-14(5-7-15)20-23-18-9-8-16(11-19(18)24-20)22-12-13-2-1-3-17(10-13)25(26)27/h1-12H,(H,23,24)

InChI Key

RESKIAYWBUQLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.